(4S)-4-benzyl-3-(5,5,5-trifluoropentanoyl)-1,3-oxazolidin-2-one
Overview
Description
(4S)-4-benzyl-3-(5,5,5-trifluoropentanoyl)-1,3-oxazolidin-2-one, hereafter referred to as 4S-4B-3T-1O-2O, is a synthetic compound with a wide range of applications in scientific research. It is a member of the oxazolidinone family of compounds, which have been used extensively in the pharmaceutical industry due to their unique structure and properties. 4S-4B-3T-1O-2O has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Antibacterial Applications
Investigations into the biological activities of oxazolidinone derivatives have highlighted their efficacy in inhibiting biofilm formation by Methicillin-resistant Staphylococcus aureus (MRSA). These compounds demonstrate dose-dependent inhibition and the ability to disperse pre-formed biofilms, suggesting potential as new chemical probes for bacterial biofilm studies (Edwards, Shymanska, & Pierce, 2017).
Enzyme Inhibition for Viral Therapeutics
Oxazolidinone derivatives have been synthesized and evaluated for their inhibitory activity against the severe acute respiratory syndrome coronavirus (SARS-CoV) protease. This research represents an important step in developing therapeutic agents against SARS-CoV, showcasing the compound's utility in viral inhibition (Sydnes et al., 2006).
Structural and Synthetic Applications
The synthesis of oligomers containing oxazolidin-2-one derivatives has been explored, demonstrating the compound's ability to fold in ordered structures. This research contributes to the development of new foldamers, highlighting the structural versatility and potential applications in materials science (Lucarini & Tomasini, 2001).
Chiral Auxiliary and Synthon Development
Oxazolidin-2-one derivatives have been employed as effective chiral auxiliaries for stereoselective alkylations and additions, facilitating the synthesis of enantiomerically pure compounds. This application underscores the compound's significance in asymmetric synthesis and organic chemistry (Davies & Sanganee, 1995).
properties
IUPAC Name |
(4S)-4-benzyl-3-(5,5,5-trifluoropentanoyl)-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO3/c16-15(17,18)8-4-7-13(20)19-12(10-22-14(19)21)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGUHOHVMQJOMR-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)O1)C(=O)CCCC(F)(F)F)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N(C(=O)O1)C(=O)CCCC(F)(F)F)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-4-benzyl-3-(5,5,5-trifluoropentanoyl)-1,3-oxazolidin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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